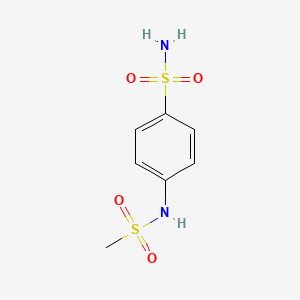

4-Benzenesulfonylamino-benzenesulfonamide

Übersicht

Beschreibung

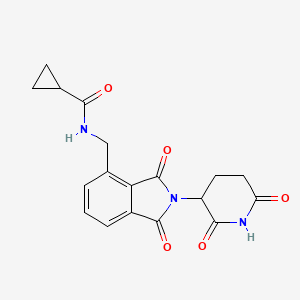

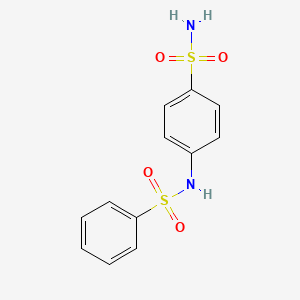

4-Benzenesulfonylamino-benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Wirkmechanismus

Target of Action

The primary target of 4-Benzenesulfonylamino-benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein that plays a crucial role in the regulation of the cell cycle . Additionally, this compound has been found to inhibit Carbonic Anhydrase IX (CA IX) , which is overexpressed in many solid tumors .

Mode of Action

This compound interacts with its targets by inhibiting their activity. The inhibition of CDK2 can lead to the arrest of the cell cycle . The inhibition of CA IX, on the other hand, can lead to a shift in tumor cell metabolism from anaerobic glycolysis to a more oxygen-dependent metabolic pathway .

Biochemical Pathways

The inhibition of CDK2 and CA IX affects several biochemical pathways. The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cells . The inhibition of CA IX can lead to a shift in tumor cell metabolism from anaerobic glycolysis to a more oxygen-dependent metabolic pathway . This shift in metabolism can lead to a decrease in tumor growth and proliferation .

Pharmacokinetics

It is known that the compound has a strong binding affinity to its targets, which can result in effective inhibition .

Result of Action

The inhibition of CDK2 and CA IX by this compound can lead to a decrease in cell proliferation and tumor growth . In addition, the compound has been found to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of the compound . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and the presence of other compounds in the environment .

Biochemische Analyse

Biochemical Properties

4-Benzenesulfonylamino-benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . The compound’s inhibitory effect on CA IX suggests its potential role in antiproliferative activities .

Cellular Effects

In cellular studies, this compound and its derivatives have shown significant inhibitory effects against cancer cell lines . The compound was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CA IX . By inhibiting CA IX, the compound can potentially disrupt the metabolic shift in tumor cells, thereby exerting its antiproliferative effects .

Metabolic Pathways

Given its interaction with CA IX, it may be involved in pathways related to tumor metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzenesulfonylamino-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an amine in the presence of a base. One common method is the condensation reaction where benzenesulfonyl chloride reacts with an amine to form the sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Benzolsulfonylamino-benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Sulfonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in ein Amin umwandeln.

Substitution: Die Sulfonamidgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So liefert die Oxidation typischerweise Sulfonsäuren, während die Reduktion Amine erzeugt .

Wissenschaftliche Forschungsanwendungen

4-Benzolsulfonylamino-benzolsulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Benzolsulfonylamino-benzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So hemmt es das Enzym Carboanhydrase IX durch Bindung an dessen aktives Zentrum, wodurch das Enzym daran gehindert wird, die Hydratation von Kohlendioxid zu katalysieren. Diese Hemmung kann zu einer Abnahme der Proliferation von Tumorzellen führen und Apoptose in Krebszellen induzieren .

Ähnliche Verbindungen:

Benzolsulfonamid: Ein einfacheres Analogon mit ähnlichen funktionellen Gruppen, dem jedoch die zusätzliche Sulfonamidgruppe fehlt.

4-Aminobenzolsulfonamid: Eine weitere verwandte Verbindung mit einer Aminogruppe anstelle einer Sulfonamidgruppe.

Einzigartigkeit: 4-Benzolsulfonylamino-benzolsulfonamid ist aufgrund seiner beiden Sulfonamidgruppen einzigartig, die seine Bindungsaffinität zu bestimmten Enzymen verstärken und sein Potenzial als Therapeutikum erhöhen. Seine Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung in der medizinischen Chemie macht .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide: A simpler analog with similar functional groups but lacking the additional sulfonamide group.

4-Aminobenzenesulfonamide: Another related compound with an amino group instead of a sulfonamide group.

Uniqueness: 4-Benzenesulfonylamino-benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its binding affinity to certain enzymes and increase its potential as a therapeutic agent. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

IUPAC Name |

4-(benzenesulfonamido)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c13-19(15,16)11-8-6-10(7-9-11)14-20(17,18)12-4-2-1-3-5-12/h1-9,14H,(H2,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOYRJIJNYBGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356379 | |

| Record name | 4-Benzenesulfonylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-11-4 | |

| Record name | 4-Benzenesulfonylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)

![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)